Dodecan-1-(15N)amine
Overview
Description
Dodecan-1-(15N)amine is a nitrogen-15 labeled derivative of dodecanamine, a long-chain primary amine with the molecular formula C12H27N. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound useful in various scientific research applications, particularly in studies involving nitrogen metabolism and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecan-1-(15N)amine typically involves the incorporation of nitrogen-15 into the amine group of dodecanamine. One common method is the reduction of dodecanal with ammonia-15N, using a reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve the use of isotopically labeled precursors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecan-1-(15N)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert the amine to an alkane or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions, while aldehydes or ketones are used for imine formation.
Major Products Formed
Oxidation: Nitro-dodecane or nitroso-dodecane.
Reduction: Dodecane or other reduced derivatives.
Substitution: Dodecanamide, dodecanimine, or other substituted products.
Scientific Research Applications
Dodecan-1-(15N)amine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nitrogen metabolism studies and in the synthesis of labeled compounds.
Biology: Employed in studies of nitrogen assimilation and protein synthesis.
Medicine: Utilized in metabolic studies and drug development to trace nitrogen pathways.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of Dodecan-1-(15N)amine involves its incorporation into biological systems where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various metabolic pathways, providing insights into nitrogen utilization and transformation in biological systems.
Comparison with Similar Compounds
Similar Compounds
Dodecanamine: The non-labeled version of Dodecan-1-(15N)amine.
Hexadecan-1-amine: A longer-chain primary amine with similar chemical properties.
Octadecan-1-amine: Another long-chain primary amine used in similar applications.
Uniqueness
This compound is unique due to the presence of the nitrogen-15 isotope, which makes it particularly valuable for tracing studies and metabolic research. Its stable isotope labeling provides a distinct advantage over non-labeled compounds in various scientific applications.
Properties
IUPAC Name |
dodecan-1-(15N)amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBPAEWTRLWTQC-KCKQSJSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584341 | |
Record name | Dodecan-1-(~15~N)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204451-52-5 | |
Record name | Dodecan-1-(~15~N)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 204451-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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